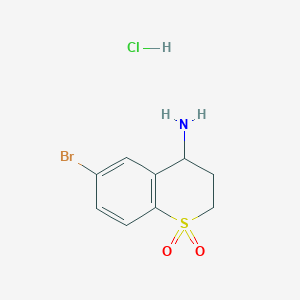
4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride
Descripción general
Descripción
4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride is a chemical compound with the CAS Number: 1172986-17-2 . It has a molecular weight of 312.61 and its IUPAC name is 6-bromo-3,4-dihydro-2H-1-benzothiopyran-4-amine 1,1-dioxide hydrochloride . It is used in various scientific research and possesses unique properties that make it valuable in studying oxidation processes and developing new drugs.
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7 (5-6)8 (11)3-4-14 (9,12)13;/h1-2,5,8H,3-4,11H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
Electrocatalytic and Photocatalytic Applications
Electrocatalytic Synthesis : A study focused on the electrochemical oxidation of halogenated anilines, which shares a halogen element (bromine) with the compound , suggests that such compounds can participate in electrocatalytic processes leading to the formation of brominated diphenylamines and anilines. This indicates potential applications in synthesizing halogenated organic compounds through electrocatalytic methods (Kádár, Nagy, Karancsi, & Farsang, 2001).
Photocatalytic Degradation : Research on titanium dioxide-mediated photocatalytic degradation of organic pollutants showcases the use of halogenated compounds in enhancing the photocatalytic activity of TiO2. This suggests that halogenated amino compounds might find applications in environmental remediation and the development of more efficient photocatalysts (Luo, Takata, Lee, Zhao, Domen, & Yan, 2004).
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel : A study on the corrosion control of mild steel using an amino-triazole derivative in an acidic medium shows high inhibition efficiency, suggesting that similar halogenated amino compounds could serve as effective corrosion inhibitors in various industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Chemical Synthesis and Reactivity
- Synthesis of Chromone Derivatives : Research involving the synthesis of chromone derivatives, including a method for introducing a primary aminomethyl group into the chromone scaffold, highlights the versatility of halogenated compounds in organic synthesis. This suggests potential applications in synthesizing novel organic compounds for various purposes, such as drug development and materials science (Wallén, Dahlén, Grøtli, & Luthman, 2007).
Biochemical and Medical Research
- Development of Fluorescence Probes : The design and synthesis of novel fluorescence probes for detecting reactive oxygen species highlight the application of halogenated compounds in biochemical research, suggesting potential use in studying oxidative stress and related biological processes (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
6-bromo-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13;/h1-2,5,8H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWWQTOZSPMWQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656846 | |
| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride | |
CAS RN |
1172986-17-2 | |
| Record name | 4-Amino-6-bromo-3,4-dihydro-1-benzothiopyran-1,1(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)
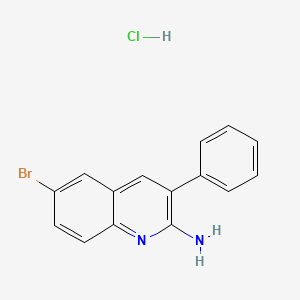


![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)
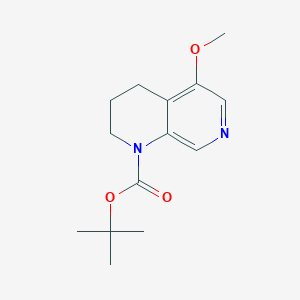
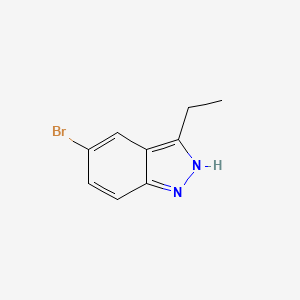


![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)
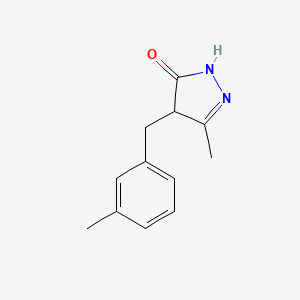
![4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine](/img/structure/B1519733.png)
